Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate
Description
Properties
IUPAC Name |
methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3/c1-13-8(12)4-2-3-7-10-6(5-9)11-14-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGZRZYAFESEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=NC(=NO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The most commonly reported synthetic route to Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate involves the following key steps:
- Formation of Hydrazide Intermediate: Starting from 4-bromobutanoic acid or its derivatives, hydrazine is reacted to form the corresponding hydrazide.
- Cyclization to Oxadiazole Ring: The hydrazide is then cyclized with chloroacetic acid or related reagents to form the 1,2,4-oxadiazole ring bearing the chloromethyl substituent.
- Esterification: Methyl esterification is either performed prior to or after ring formation to yield the methyl butanoate group.
This synthetic approach allows for the selective introduction of the chloromethyl group at the 3-position of the oxadiazole ring, which is crucial for the compound’s reactivity and biological activity.
Detailed Reaction Conditions and Mechanism
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. Hydrazide Formation | 4-Bromobutanoic acid + Hydrazine | Reaction under reflux in ethanol or suitable solvent | Formation of 4-bromobutanoic acid hydrazide |
| 2. Cyclization | Hydrazide + Chloroacetic acid or chloroacetyl chloride | Heating under acidic or neutral conditions | Cyclization to 1,2,4-oxadiazole ring with chloromethyl substituent |
| 3. Esterification (if needed) | Methanol + Acid catalyst (e.g., H2SO4) | Esterification of carboxylic acid group | Methyl ester formation |
The cyclization step involves nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of chloroacetic acid, followed by ring closure to form the oxadiazole heterocycle. The chloromethyl group originates from the chloroacetyl moiety, which remains intact on the ring.
Optimization of Reaction Parameters
- Solvent Choice: Common solvents include ethanol, dichloromethane, or acetonitrile, depending on solubility and reaction kinetics.
- Temperature: Reflux conditions (60–80°C) are generally employed for hydrazide formation and cyclization.
- Reaction Time: Typically ranges from several hours to overnight to ensure complete conversion.
- Base or Acid Catalysts: Acidic conditions favor esterification; neutral or slightly acidic conditions are preferred for cyclization to avoid side reactions.
Summary Table of Synthesis Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 4-Bromobutanoic acid | Commercially available or synthesized |
| Hydrazide formation | Hydrazine, reflux in ethanol, 4–6 hours | Formation of hydrazide intermediate |
| Cyclization reagent | Chloroacetic acid or chloroacetyl chloride | Introduces chloromethyl group |
| Cyclization conditions | Heating at 60–80°C, 6–12 hours | Acidic or neutral medium |
| Esterification | Methanol, acid catalyst, reflux | Optional if starting acid not esterified |
| Purification | Crystallization from dichloromethane/hexane | Yields pure crystalline product |
| Yield | Moderate to good (typically 50–70%) | Dependent on reaction optimization |
Research Findings and Analytical Verification
- Spectroscopic Confirmation: The final compound is typically characterized by ^1H NMR, confirming the methyl ester peak and chloromethyl group signals, as well as ^13C NMR and mass spectrometry to verify molecular weight and structure.
- Crystallization: Slow evaporation from dichloromethane/hexane mixtures yields crystals suitable for X-ray diffraction, confirming the molecular structure and purity.
- Reactivity Studies: The chloromethyl group is reactive in nucleophilic substitution, enabling further functionalization for biological activity assays.
Chemical Reactions Analysis
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In the field of chemistry, Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions:
- Substitution Reactions : The chloromethyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Oxidation and Reduction : The oxadiazole ring can be modified through oxidation and reduction processes.
- Ester Hydrolysis : Under acidic or basic conditions, the ester group can be hydrolyzed to yield carboxylic acids and methanol.
These reactions are crucial for creating derivatives with specific desired properties.
Biology
Research into the biological activities of this compound has revealed its potential as an antimicrobial and anticancer agent. Studies have shown that:
- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation by disrupting cellular processes.
These biological activities highlight the compound's potential as a therapeutic agent.
Medicine
The medicinal applications of this compound are under investigation:
- Therapeutic Agent : Ongoing research aims to evaluate its efficacy in treating infectious diseases and certain types of cancer.
The mechanisms of action involve covalent bonding with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular functions.
Industry
In industrial applications, this compound is utilized in developing new materials with specific properties:
- Polymers and Coatings : Its unique chemical structure allows for the modification of polymer properties.
This application is particularly relevant in creating materials with enhanced durability or specific chemical resistance.
Case Study 1: Antimicrobial Activity
A study conducted on this compound demonstrated significant antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating potential for development into an antimicrobial agent.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The compound was observed to induce apoptosis in these cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The primary analog for comparison is 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide (CAS: 876723-61-4). Both compounds share the 1,2,4-oxadiazole scaffold but differ in substituents and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
| Property | Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate | 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
|---|---|---|
| CAS Number | 1311314-51-8 | 876723-61-4 |
| Molecular Formula | C8H11ClN2O3 | C12H12ClN3O2 |
| Molecular Weight (g/mol) | 218.45 | 265.45 |
| Substituent (Position 3) | Chloromethyl (-CH2Cl) | 4-Chlorophenyl (-C6H4Cl) |
| Substituent (Position 5) | Methyl butanoate ester (-(CH2)3COOCH3) | Butanamide (-(CH2)3CONH2) |
| Key Functional Groups | Oxadiazole, ester, chloroalkyl | Oxadiazole, amide, chlorophenyl |
Implications of Structural Variations
Reactivity and Stability: The chloromethyl group in the target compound is a reactive site for nucleophilic substitution, enabling further derivatization (e.g., coupling with amines or thiols). In contrast, the 4-chlorophenyl group in the analog is sterically bulky and less reactive, favoring π-π stacking interactions in biological targets . The amide group in the analog enhances hydrogen-bonding capacity and metabolic stability .
Lipophilicity and Solubility: The target compound’s ester group increases lipophilicity (logP estimated ~2.1), favoring membrane permeability.
Biological Activity :
Biological Activity
Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate (CAS No. 1311314-51-8) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₁ClN₂O₃ and a molecular weight of 218.64 g/mol. The structure features an oxadiazole ring that is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁ClN₂O₃ |
| Molecular Weight | 218.64 g/mol |
| CAS Number | 1311314-51-8 |
Synthesis
The synthesis typically involves the reaction of 4-bromobutanoic acid with hydrazine to form a hydrazide, which is then cyclized with chloroacetic acid to yield the oxadiazole ring. This synthetic route allows for the introduction of the chloromethyl group, which is crucial for the compound's biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:
- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
- Receptor Interaction : The oxadiazole ring may modulate the activity of certain receptors or enzymes, leading to various biological effects.
- Cellular Disruption : The compound may disrupt cellular processes by interfering with signaling pathways or metabolic functions.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. For instance:
- In Vitro Studies : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µM |
| Escherichia coli | 70 µM |
These MIC values suggest that while the compound is effective, it may not surpass the potency of established antibiotics like ceftriaxone.
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines at non-cytotoxic concentrations.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
These findings indicate that the compound could serve as a lead for developing new anticancer agents.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of similar compounds within the oxadiazole family:
- Study on Oxadiazole Derivatives : A review published in MDPI noted that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains like MRSA .
- Anticancer Research : Another study focused on oxadiazole derivatives found that modifications at the chloromethyl position could enhance anticancer efficacy while reducing toxicity .
Q & A
Q. What are the optimal synthetic routes for Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate in academic settings?
Methodological Answer: The compound can be synthesized via multi-step protocols involving oxadiazole ring formation and subsequent functionalization. Key steps include:
- Oxadiazole Precursor Synthesis : Reacting nitrile derivatives with hydroxylamine to form amidoximes, followed by cyclization with activated esters (e.g., chloroacetic acid derivatives) to yield the 1,2,4-oxadiazole core .
- Chloromethyl Introduction : Use of chloromethylating agents (e.g., chloromethyl methyl ether) under controlled conditions to avoid over-alkylation .
- Esterification : Final coupling of the oxadiazole-chloromethyl intermediate with methyl butanoate via nucleophilic substitution or Mitsunobu reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Q. How to confirm the stereochemical configuration and molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL () provides unambiguous confirmation of the 3D structure, including bond angles and chloromethyl group orientation. Prepare crystals via slow evaporation of a saturated solution in dichloromethane/hexane .
- Spectroscopic Analysis :
Q. What are the common impurities encountered during synthesis, and how are they addressed?
Methodological Answer:
- By-Products :
- Purification Strategies :
Advanced Research Questions
Q. How to resolve discrepancies between NMR data and crystallographic findings for this compound?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotational barriers in the chloromethyl group) or crystal packing forces:
- Variable-Temperature NMR : Conduct H NMR at −40°C to slow molecular motion and resolve splitting caused by conformational exchange .
- DFT Calculations : Compare experimental crystallographic data (bond lengths, angles) with optimized geometries from Gaussian or ORCA software to identify steric or electronic distortions .
- SHELX Refinement : Use anisotropic displacement parameters in SHELXL to model thermal motion accurately, reducing residual density errors .
Q. What is the role of the chloromethyl group in the compound's reactivity under nucleophilic conditions?
Methodological Answer: The chloromethyl group acts as a versatile electrophilic site:
- Nucleophilic Substitution : Reacts with amines (e.g., piperidine) in DMF at 60°C to form secondary amines, monitored by F NMR (if fluorinated analogs are used) .
- Stability Studies : Susceptible to hydrolysis in aqueous buffers (pH > 7). Kinetic assays (HPLC monitoring) reveal half-life of ~12 hours in PBS at 37°C, informing storage conditions .
- Mechanistic Probes : Use C-labeled chloromethyl groups to track substitution pathways via isotopic labeling and LC-MS/MS .
Q. How to evaluate the hydrolytic stability of the oxadiazole ring under physiological conditions?
Methodological Answer:
Q. What strategies are employed to analyze bioactivity while addressing the compound's cytotoxicity?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on HEK-293 cells (IC determination). notes acute toxicity (Category 4), requiring concentrations <10 µM .
- Targeted Activity Studies :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
